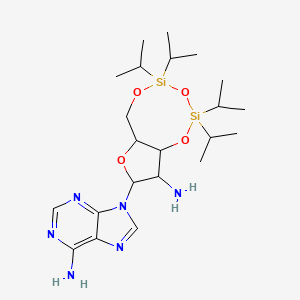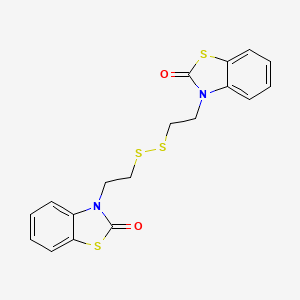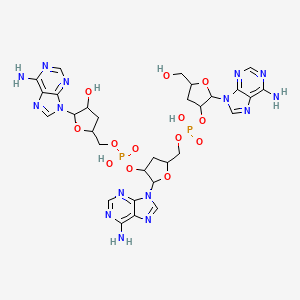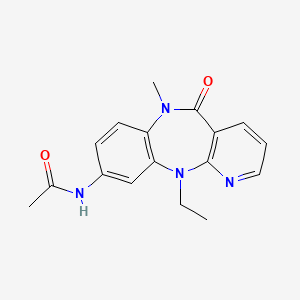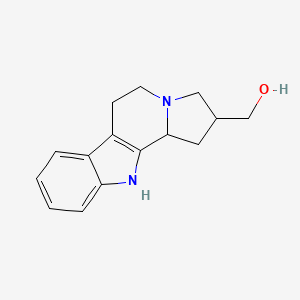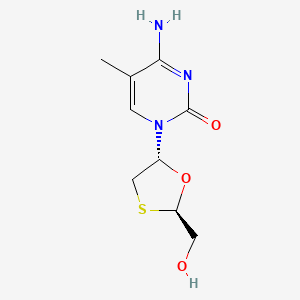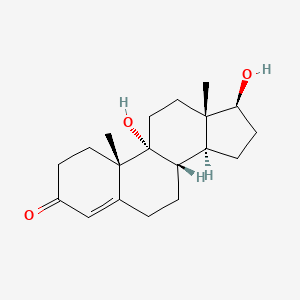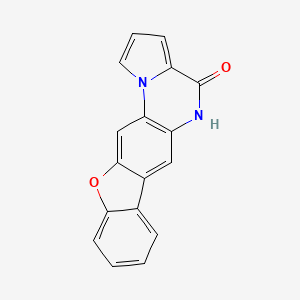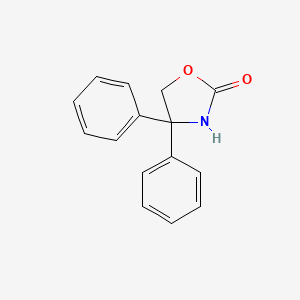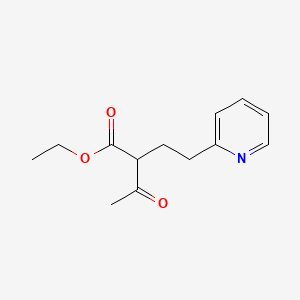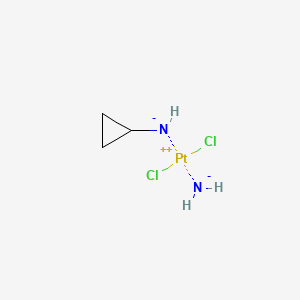
(SP-4-3)-Amminedichloro(cyclopropanamine)platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(SP-4-3)-Amminedichloro(cyclopropanamine)platinum is a platinum-based compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential antitumor activity and is being studied as a possible alternative to other platinum-based chemotherapeutic agents like cisplatin and carboplatin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-3)-Amminedichloro(cyclopropanamine)platinum typically involves the reaction of platinum(II) chloride with cyclopropanamine in the presence of ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to facilitate the reaction.
Solvent: Aqueous or organic solvents may be used depending on the specific synthetic route.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(SP-4-3)-Amminedichloro(cyclopropanamine)platinum undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo ligand exchange reactions where the chloride ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts, thiols, and phosphines. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various platinum complexes with different ligands, while redox reactions can result in changes to the oxidation state of the platinum center.
Wissenschaftliche Forschungsanwendungen
(SP-4-3)-Amminedichloro(cyclopropanamine)platinum has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of platinum complexes in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.
Medicine: It is being investigated as a potential chemotherapeutic agent due to its antitumor activity.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including catalysis and material science.
Wirkmechanismus
The mechanism of action of (SP-4-3)-Amminedichloro(cyclopropanamine)platinum involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately inducing cell death. The molecular targets and pathways involved include:
DNA: The primary target, where the compound forms cross-links that disrupt the DNA structure.
Cellular Pathways: The compound activates various cellular pathways that lead to apoptosis (programmed cell death).
Vergleich Mit ähnlichen Verbindungen
(SP-4-3)-Amminedichloro(cyclopropanamine)platinum is compared with other platinum-based compounds like cisplatin and carboplatin:
Cisplatin: Known for its high efficacy but also associated with significant side effects like nephrotoxicity and ototoxicity.
Carboplatin: Offers a better safety profile compared to cisplatin but may have lower efficacy in some cases.
Unique Features: this compound is unique in its ability to retain activity against cisplatin-resistant cell lines and its potentially reduced toxicity profile.
Similar Compounds
- Cisplatin
- Carboplatin
- Oxaliplatin
These compounds share a similar platinum-based structure but differ in their ligands and overall chemical properties, leading to variations in their biological activity and toxicity profiles.
Eigenschaften
CAS-Nummer |
94157-21-8 |
|---|---|
Molekularformel |
C3H8Cl2N2Pt |
Molekulargewicht |
338.10 g/mol |
IUPAC-Name |
azanide;cyclopropylazanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C3H6N.2ClH.H2N.Pt/c4-3-1-2-3;;;;/h3-4H,1-2H2;2*1H;1H2;/q-1;;;-1;+4/p-2 |
InChI-Schlüssel |
ICQDPVPMJBXWEN-UHFFFAOYSA-L |
Kanonische SMILES |
C1CC1[NH-].[NH2-].Cl[Pt+2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



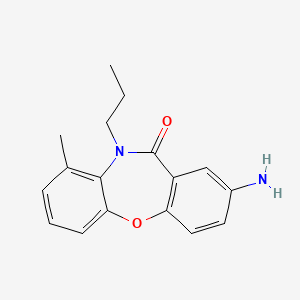
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)

